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Introduction
The solvolysis of neopentyl tosylate is a classic example in physical organic chemistry that

demonstrates the significant role of steric hindrance and carbocation rearrangement in

nucleophilic substitution reactions. Due to the bulky neopentyl group, the direct SN2

displacement of the tosylate leaving group is sterically hindered. Consequently, the reaction

proceeds through a rate-determining ionization to form a primary carbocation, which then

rapidly rearranges to a more stable tertiary carbocation via a 1,2-methyl shift. This

rearrangement dictates the product distribution, leading primarily to rearranged substitution and

elimination products.[1] Understanding the kinetics and mechanism of this reaction in different

protic solvents is crucial for predicting reaction outcomes and designing synthetic routes

involving sterically hindered substrates.

These application notes provide a comprehensive overview of the solvolysis of neopentyl
tosylate in various protic solvents, including quantitative data, detailed experimental protocols,

and mechanistic diagrams.

Data Presentation
The solvolysis of neopentyl tosylate is characterized by its slow reaction rates and propensity

for rearrangement.[1] While specific rate constants for neopentyl tosylate across a range of
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protic solvents and temperatures are not readily available in a single comprehensive study, a

comparative analysis of its reactivity has been conducted.

Table 1: Relative Rates of Solvolysis of Primary Tosylates at 25°C

Substrate
Relative Rate in
Ethanol

Relative Rate in
Acetic Acid

Relative Rate in
Formic Acid

Methyl Tosylate 4000 10 0.56

Ethyl Tosylate 1750 9 1.0

Isobutyl Tosylate 80 2.8 1.22

Neopentyl Tosylate 1 1 1.0

Data adapted from Winstein and coworkers' studies.[2]

For comparative purposes, the solvolysis of neopentyl chloroformate, which also exhibits

rearrangement, has been studied in detail. The following table provides specific rate constants

and activation parameters for its solvolysis.

Table 2: Solvolysis of Neopentyl Chloroformate at 45.0 °C and Activation Parameters

Solvent k (s⁻¹) at 45.0 °C ΔH‡ (kcal/mol) ΔS‡ (cal/mol·K)

100% Ethanol 1.44 x 10⁻⁵ 12.9 -38.8

100% Methanol 1.14 x 10⁻⁵ 13.5 -37.4

80% Ethanol 0.93 x 10⁻⁵ 20.0 -15.8

70% TFE 0.89 x 10⁻⁵ - -

70% HFIP 0.87 x 10⁻⁵ - -

Data from a study on neopentyl chloroformate solvolysis.[3][4][5] TFE = 2,2,2-Trifluoroethanol;

HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol.
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Mechanistic Pathway
The solvolysis of neopentyl tosylate proceeds through a carbocationic intermediate that

undergoes rearrangement. This pathway is a classic example of anchimeric assistance not

from a neighboring group in the traditional sense, but rather the migration of a methyl group to

stabilize the forming positive charge.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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